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Compound of Interest

Compound Name: H-Met-OiPr hydrochloride

Cat. No.: B554995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Met-OiPr
hydrochloride, a crucial methionine derivative. Its primary application lies in the synthesis of

farnesyltransferase inhibitors, a promising class of compounds in cancer research and drug

development. This document details its chemical properties, synthesis, mechanism of action,

and application in the generation of therapeutic leads, supported by experimental protocols and

quantitative data.

Chemical Properties and Synthesis of H-Met-OiPr
Hydrochloride
H-Met-OiPr hydrochloride, also known as L-methionine isopropyl ester hydrochloride, is a

derivative of the essential amino acid L-methionine. The introduction of an isopropyl ester

group enhances its utility in specific synthetic applications, particularly in peptide chemistry and

the construction of complex organic molecules.

Table 1: Chemical Properties of H-Met-OiPr Hydrochloride
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Property Value

CAS Number 85391-05-5

Molecular Formula C8H18ClNO2S

Molecular Weight 227.75 g/mol

Appearance White to off-white crystalline solid

Purity Typically ≥97%

Experimental Protocol: Synthesis of H-Met-OiPr
Hydrochloride
This protocol describes a common method for the esterification of L-methionine to its isopropyl

ester hydrochloride using thionyl chloride.[1]

Materials:

L-methionine

Anhydrous isopropanol

Thionyl chloride (SOCl2)

Anhydrous diethyl ether

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser with a drying tube

Ice bath

Rotary evaporator

Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, suspend L-methionine in anhydrous

isopropanol under an inert atmosphere (e.g., nitrogen or argon). The typical molar ratio is 1:5

to 1:10 (methionine:isopropanol).

Cooling: Cool the suspension to 0°C using an ice bath.

Addition of Thionyl Chloride: While stirring vigorously, add thionyl chloride dropwise to the

cooled suspension. A typical molar ratio of methionine to thionyl chloride is 1:1.2. The

addition should be slow to control the exothermic reaction and the evolution of HCl and SO2

gases.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Then, heat the mixture to reflux (approximately 82°C for

isopropanol) and maintain for 2-4 hours, or until the reaction is complete as monitored by

Thin Layer Chromatography (TLC).

Solvent Removal: After the reaction is complete, cool the mixture to room temperature.

Remove the excess isopropanol and volatile byproducts using a rotary evaporator.

Purification: The crude product is often a viscous oil or a solid. Triturate the crude product

with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.

Isolation and Drying: Collect the white crystalline solid by filtration, wash with a small amount

of cold anhydrous diethyl ether, and dry under vacuum to yield H-Met-OiPr hydrochloride.

Mechanism of Action: The Role in
Farnesyltransferase Inhibition
H-Met-OiPr hydrochloride is a key building block for the synthesis of farnesyltransferase

inhibitors (FTIs).[2][3] Farnesyltransferase (FTase) is a zinc-dependent enzyme that catalyzes

the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within

a C-terminal "CaaX" box of specific proteins.[4] This post-translational modification, known as

farnesylation, is crucial for the proper localization and function of many signaling proteins, most

notably members of the Ras superfamily of small GTPases.[4]
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Oncogenic mutations in Ras are found in a significant percentage of human cancers, and its

function is dependent on farnesylation for membrane association.[5][6] By inhibiting FTase, the

localization of Ras to the cell membrane is prevented, thereby blocking its downstream

signaling pathways that promote cell proliferation and survival.[7]

The Farnesyltransferase Signaling Pathway
The farnesylation of a target protein, such as Ras, is a critical step for its activation. Once

farnesylated, Ras is anchored to the inner leaflet of the plasma membrane, where it can

interact with and activate downstream effector proteins, leading to the activation of signaling

cascades like the MAPK/ERK and PI3K/AKT pathways, which are central to cell growth and

survival.
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Farnesyltransferase signaling pathway and its inhibition.

Application in Drug Development: Synthesis of
Farnesyltransferase Inhibitors
H-Met-OiPr hydrochloride serves as a crucial synthon in the construction of peptidomimetic

FTIs. The methionine residue is often incorporated as the 'X' in CaaX mimetics, which are

designed to bind to the active site of FTase with high affinity, thereby acting as competitive

inhibitors.[8]
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Experimental Protocol: Synthesis of a Representative
Peptidomimetic FTI
This protocol outlines a general solid-phase peptide synthesis (SPPS) approach for a

hypothetical FTI with the sequence Cys-Val-Ile-Met, where the methionine is introduced using

H-Met-OiPr hydrochloride in the final coupling step in solution phase after cleavage from the

resin.

Materials:

Fmoc-Ile-Wang resin

Fmoc-Val-OH

Fmoc-Cys(Trt)-OH

H-Met-OiPr hydrochloride

Coupling reagents (e.g., HBTU, HOBt)

Base (e.g., DIPEA)

Piperidine in DMF (20%)

DMF, DCM

Cleavage cocktail (e.g., TFA/TIS/H2O)

Solid-phase synthesis vessel

HPLC for purification

Procedure:

Resin Swelling: Swell Fmoc-Ile-Wang resin in DMF for 30 minutes.

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
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Coupling of Fmoc-Val-OH: Couple Fmoc-Val-OH using HBTU/HOBt and DIPEA in DMF.

Monitor for completion using a ninhydrin test.

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for Fmoc-

Cys(Trt)-OH.

Final Deprotection: Perform a final Fmoc deprotection on the N-terminal cysteine.

Cleavage from Resin: Cleave the tripeptide (Cys(Trt)-Val-Ile) from the resin using a cleavage

cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). Precipitate the crude peptide in cold ether.

Solution Phase Coupling with H-Met-OiPr hydrochloride:

Dissolve the crude tripeptide and H-Met-OiPr hydrochloride in a suitable solvent like

DMF.

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

Stir the reaction at room temperature until completion.

Deprotection of Cysteine: Remove the trityl (Trt) protecting group from the cysteine residue

using the TFA cocktail.

Purification: Purify the final tetrapeptide FTI using reverse-phase HPLC.

Characterization: Confirm the identity and purity of the final product by mass spectrometry

and NMR.

Experimental Workflow for FTI Synthesis
The following diagram illustrates the general workflow for the synthesis of a peptidomimetic

farnesyltransferase inhibitor.
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Workflow for peptidomimetic FTI synthesis.
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Data Presentation: Quantitative Analysis of
Farnesyltransferase Inhibitors
The efficacy of farnesyltransferase inhibitors is typically quantified by their half-maximal

inhibitory concentration (IC50) against the FTase enzyme. The development of FTIs has been

guided by quantitative structure-activity relationship (QSAR) studies, which correlate the

chemical structure of the inhibitors with their biological activity.[2][9][10] The table below

presents representative IC50 values for a class of imidazole-containing FTIs to illustrate the

potency of these compounds.

Table 2: Representative Inhibitory Activity of Imidazole-Containing Farnesyltransferase

Inhibitors

Compound FTase IC50 (nM)

Inhibitor A 1.5

Inhibitor B 3.2

Inhibitor C 10.8

Inhibitor D 25.1

Inhibitor E 50.3

Note: Data is representative of a class of farnesyltransferase inhibitors and not specific to

compounds synthesized directly from H-Met-OiPr hydrochloride.[9]

Conclusion
H-Met-OiPr hydrochloride is a valuable chemical entity for researchers and professionals in

the field of drug discovery. Its role as a methionine derivative makes it an important building

block in the synthesis of farnesyltransferase inhibitors, a class of molecules with significant

therapeutic potential, particularly in oncology. The methodologies and data presented in this

guide offer a foundational understanding for the utilization of H-Met-OiPr hydrochloride in the

development of novel therapeutic agents targeting the farnesyltransferase pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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